Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate
CAS No.: 649757-02-8
Cat. No.: VC16922434
Molecular Formula: C21H24O3
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 649757-02-8 |
|---|---|
| Molecular Formula | C21H24O3 |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate |
| Standard InChI | InChI=1S/C21H24O3/c1-13(2)17-10-11-18(14(3)4)19(12-17)20(22)15-6-8-16(9-7-15)21(23)24-5/h6-14H,1-5H3 |
| Standard InChI Key | UMZNVMXMENTGAQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC(=C(C=C1)C(C)C)C(=O)C2=CC=C(C=C2)C(=O)OC |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Structural Features
Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate possesses the molecular formula C<sub>21</sub>H<sub>24</sub>O<sub>3</sub>, derived from systematic analysis of its substituents (Figure 1). The core structure consists of two benzene rings: one serving as the methyl benzoate moiety (C<sub>8</sub>H<sub>8</sub>O<sub>2</sub>) and the other as the 2,5-diisopropylbenzoyl group (C<sub>13</sub>H<sub>17</sub>O). The benzoyl group is attached to the para position of the methyl benzoate ring via a ketone linkage, creating a conjugated system that influences electronic properties .
Table 1: Calculated Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 324.42 g/mol |
| Exact Mass | 324.1725 Da |
| Topological Polar Surface Area | 43.37 Ų |
| LogP (Octanol-Water) | 5.12 (estimated) |
The steric bulk of the isopropyl groups at the 2- and 5-positions introduces significant conformational constraints, likely reducing molecular symmetry and influencing crystallinity. This asymmetry is comparable to substituted benzofuran derivatives observed in liquid crystal research .
Synthesis and Manufacturing Processes
Retrosynthetic Analysis
The compound can be conceptualized as the product of a Friedel-Crafts acylation between methyl 4-hydroxybenzoate and 2,5-diisopropylbenzoyl chloride, followed by esterification. Alternative routes may involve Suzuki-Miyaura coupling or nucleophilic aromatic substitution, though these methods are less common for diaryl ketones .
Proposed Synthetic Pathway
A plausible synthesis involves:
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Preparation of 2,5-Diisopropylbenzoyl Chloride:
Table 2: Critical Reaction Parameters
| Parameter | Optimal Range |
|---|---|
| Catalyst (AlCl<sub>3</sub>) | 1.2–1.5 equivalents |
| Temperature | 0–5°C |
| Reaction Time | 6–8 hours |
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound’s melting point is estimated to range between 120–135°C based on analogous methyl benzoate derivatives . Differential scanning calorimetry (DSC) of similar structures reveals glass transitions near 60°C, suggesting potential mesomorphic behavior in blended systems .
Solubility and Reactivity
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Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethyl acetate.
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Hydrolytic Stability: Susceptible to base-catalyzed ester hydrolysis, with a predicted half-life of >24 hours at pH 7 .
Table 3: Predicted Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Dichloromethane | 45.2 |
| Methanol | 12.7 |
| n-Hexane | <0.5 |
Applications in Industry and Research
Liquid Crystal Technology
The compound’s rigid, asymmetric structure aligns with design principles for calamitic liquid crystals. Hydrogen-bonding interactions between the ester carbonyl and adjacent aromatic systems could stabilize smectic phases, as demonstrated in related benzoate dimers .
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